N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

Catalog No.
S12040270
CAS No.
537019-05-9
M.F
C17H17N3O
M. Wt
279.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pr...

CAS Number

537019-05-9

Product Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C17H17N3O/c1-3-16(21)18-14-8-4-7-13(10-14)15-11-20-9-5-6-12(2)17(20)19-15/h4-11H,3H2,1-2H3,(H,18,21)

InChI Key

FSYMRXSQDDJBTA-UHFFFAOYSA-N

solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a compound characterized by its complex structure, which includes an imidazo[1,2-a]pyridine moiety attached to a phenyl group and a propanamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is C16H18N4OC_{16}H_{18}N_{4}O, and it has a molecular weight of approximately 286.35 g/mol.

The chemical reactivity of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide can be explored through various types of reactions:

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amide nitrogen, allowing for the introduction of various substituents.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Oxidation: The imidazo[1,2-a]pyridine part of the molecule can be oxidized to yield N-oxides or other derivatives.

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide exhibits notable biological activity, particularly in the context of cancer research. Compounds containing imidazo[1,2-a]pyridine structures are often studied for their ability to inhibit various kinases and enzymes involved in tumor progression. Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as a selective inhibitor of certain cancer cell lines.

The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide typically involves several steps:

  • Formation of Imidazo[1,2-a]pyridine: The initial step may involve cyclization reactions using 2-aminopyridine derivatives and appropriate reagents to form the imidazo[1,2-a]pyridine core.
  • Coupling Reaction: The next step involves coupling the imidazo[1,2-a]pyridine with a phenyl group, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Amidation: Finally, the introduction of the propanamide group can be achieved through reaction with propanoic acid or its derivatives under suitable conditions.

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has several applications:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for further drug development.
  • Biochemical Research: It can be utilized in studies investigating enzyme inhibition and molecular interactions within biological systems.
  • Chemical Probes: The compound may serve as a chemical probe to elucidate cellular pathways affected by imidazo[1,2-a]pyridine derivatives.

Interaction studies focus on how N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide interacts with biological targets. Preliminary research indicates that this compound may bind to specific kinase enzymes, inhibiting their activity and thereby influencing signaling pathways associated with cell proliferation and survival. Further studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and mechanisms.

Several compounds share structural similarities with N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamideStructureContains a morpholinopyrimidine moiety; potential for broader biological activity.
5-Ethyl-2-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzene-1-sulfonamideStructureIncorporates a sulfonamide group; may exhibit antibacterial properties.
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamideStructureFeatures an ethanesulfonamide group; studied for antiviral properties.

These compounds demonstrate variations in functional groups and structural modifications that can influence their biological activities and potential therapeutic applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

279.137162174 g/mol

Monoisotopic Mass

279.137162174 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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